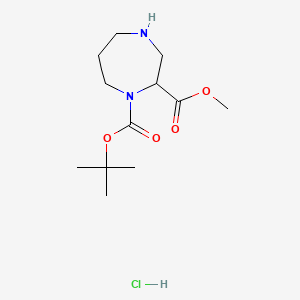

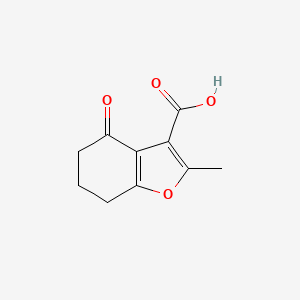

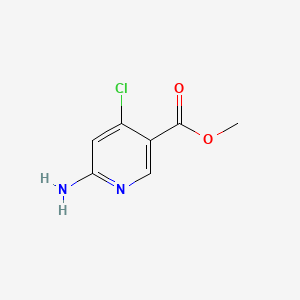

2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (MOTBCA) is a small molecule that has been studied for its potential applications in the medical, pharmaceutical and chemical industries. It is a derivative of the benzofuran family of compounds, and has been found to possess a number of interesting properties, such as high solubility in water, low toxicity and strong antibacterial activity. This makes it an attractive candidate for further research, and potential use in the development of new drugs and other products.

Scientific Research Applications

Synthesis and Mechanism Studies

- The synthesis of rac-4,5,6,7-Tetrahydro-3,5-dimethyl-1-benzofuran, an isomer of 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, and its 3,4- and 3,6-Dimethyl isomers, has been explored through thermolysis of specific organic compounds, providing insights into furan formation mechanisms (Meier, Runsink, & Scharf, 1982).

Structural and Spectroscopic Analysis

- The study of the structural and spectroscopic properties of benzofuran-carboxylic acid derivatives, including molecular docking studies and vibrational properties, sheds light on their potential biological activities. These studies involve computational methods and aim to understand their reactivity and potential as inhibitors against cancer and microbial diseases (Sagaama et al., 2020).

Chemical Synthesis and Applications

- Novel synthetic pathways for derivatives of benzofuran-carboxylic acids have been developed, leading to compounds with diverse applications. For example, synthesis of novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives exhibited promising antibacterial and antitubercular activity (Bodke et al., 2017).

Interactions and Complex Formation

- Investigations into the supramolecular interactions and synthons of benzofuran derivatives, such as 1-benzofuran-2,3-dicarboxylic acid, have shown their capability to engage in complex formations with various metal ions, contributing to a better understanding of their coordination chemistry (Koner & Goldberg, 2009).

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid are currently unknown. This compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

properties

IUPAC Name |

2-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5-8(10(12)13)9-6(11)3-2-4-7(9)14-5/h2-4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTZWOOKIBKFCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)CCCC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651536 |

Source

|

| Record name | 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103204-90-6 |

Source

|

| Record name | 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)